Cas no 851972-06-0 (3-2-(2,5-dimethyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methyl-1-phenylthiourea)

3-2-(2,5-dimethyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methyl-1-phenylthiourea Chemical and Physical Properties
Names and Identifiers
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- 3-2-(2,5-dimethyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methyl-1-phenylthiourea
- 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea
- Thiourea, N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-N-(2-furanylmethyl)-N'-phenyl-
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- Inchi: 1S/C24H25N3OS/c1-17-10-11-23-22(15-17)21(18(2)25-23)12-13-27(16-20-9-6-14-28-20)24(29)26-19-7-4-3-5-8-19/h3-11,14-15,25H,12-13,16H2,1-2H3,(H,26,29)
- InChI Key: LMMYWYMFRWWMBN-UHFFFAOYSA-N
- SMILES: N(CCC1C2=C(NC=1C)C=CC(C)=C2)(CC1=CC=CO1)C(NC1=CC=CC=C1)=S
Experimental Properties
- Density: 1.261±0.06 g/cm3(Predicted)
- Boiling Point: 594.1±60.0 °C(Predicted)
- pka: 13.29±0.70(Predicted)
3-2-(2,5-dimethyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methyl-1-phenylthiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0633-0169-2mg |
3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-phenylthiourea |
851972-06-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0633-0169-2μmol |
3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-phenylthiourea |
851972-06-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0633-0169-1mg |
3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-phenylthiourea |
851972-06-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
3-2-(2,5-dimethyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methyl-1-phenylthiourea Related Literature
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Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
Additional information on 3-2-(2,5-dimethyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methyl-1-phenylthiourea
Introduction to 3-2-(2,5-dimethyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methyl-1-phenylthiourea (CAS No. 851972-06-0) and Its Emerging Applications in Chemical Biology
3-2-(2,5-dimethyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methyl-1-phenylthiourea, identified by its CAS number 851972-06-0, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the thiourea class of molecules, which are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of multiple heterocyclic moieties—specifically a 2,5-dimethyl-1H-indole and a furan ring—enhances its molecular complexity and potential for interaction with biological targets.
The 1-phenylthiourea moiety in the molecular structure contributes to the compound's ability to modulate enzyme activity and cellular signaling pathways. Thioureas have been extensively studied for their role in inhibiting metalloproteinases, which are enzymes involved in various pathological processes such as tumor progression and inflammation. Recent advances in computational chemistry have enabled the rational design of thiourea derivatives with improved selectivity and potency. The 2,5-dimethyl-1H-indole substituent, in particular, has been shown to enhance binding affinity to certain protein targets by introducing steric hindrance and electronic tuning.
In the context of contemporary drug discovery, 3-2-(2,5-dimethyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methyl-1-phenylthiourea represents a promising lead compound for further development. Its structural features align well with the growing interest in indole derivatives as pharmacological agents. The indole scaffold is known for its versatility in medicinal chemistry, with numerous examples of indole-based drugs that have reached clinical use. For instance, thalidomide and its derivatives owe their therapeutic effects to the indole core structure.
The furan ring in this compound adds another layer of complexity, potentially influencing both the solubility and bioavailability of the molecule. Furan derivatives have been explored for their ability to cross the blood-brain barrier and exhibit neuroprotective effects. This dual functionality—combining an indole moiety with a furan ring—makes 3-2-(2,5-dimethyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methyl-1-phenylthiourea a candidate for multitargeted drug design strategies.
Recent studies have highlighted the importance of thioureas in modulating oxidative stress pathways, which are implicated in aging and various chronic diseases. The sulfur atom in thioureas can participate in redox reactions, making these compounds potential candidates for antioxidant therapies. Moreover, the phenyl group in the molecule may contribute to hydrophobic interactions with biological targets, improving binding affinity. These structural features make 3-(furan-2-ylmethyl)-1 phenylthiourea derivatives particularly interesting for further investigation.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic frameworks efficiently. The use of palladium or nickel catalysts has enabled the formation of carbon-carbon bonds between the indole and furan moieties with high selectivity.
In terms of biological evaluation, preliminary assays suggest that 851972_06_0 exhibits inhibitory activity against certain enzymes relevant to cancer metabolism. Specifically, it has shown potential as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells such as tumor cells. The combination of an indole ring with a thiourea moiety appears to synergistically enhance inhibitory effects on TS compared to individual components.
Furthermore, computational modeling studies have been conducted to elucidate the binding mode of this compound at target proteins. Molecular docking simulations indicate that it interacts with key residues within active sites of enzymes such as TS and metalloproteinases. The steric bulk provided by the dimethyl-substituted indole moiety helps stabilize interactions through van der Waals forces, while hydrogen bonding networks involving the thiourea nitrogen atoms contribute to binding specificity.
Preclinical studies are ongoing to assess the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX). Preliminary data suggest favorable pharmacokinetic profiles with reasonable bioavailability and moderate metabolic clearance rates. These findings are encouraging for advancing this compound into later stages of drug development.
The integration of machine learning models into drug discovery workflows has accelerated the identification of novel lead compounds like 851972_06_0. By leveraging large datasets of chemical structures and biological activities, predictive models can prioritize candidates based on their potential efficacy and safety profiles before experimental validation is required.
Future directions for research on this compound include exploring its mechanism of action at a molecular level through biochemical assays and structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryoEM). Understanding how it interacts with biological targets will provide insights into its therapeutic potential across different disease indications.
The versatility of thiourea derivatives extends beyond cancer therapy; they have also been investigated for their antimicrobial properties against resistant bacterial strains by disrupting bacterial cell wall synthesis or protein function. The structural motifs present in 3_2_(dimethylindol_3_yl)_ethyl_3_(furan_2_ylmethyl)_phenylthiourea may confer similar broad-spectrum activity when tested against pathogens.
In conclusion,851972_06_0 represents a structurally intriguing compound with multiple pharmacophoric elements that make it an attractive candidate for further development in chemical biology applications. Its unique combination of an indole ring,furan,and phenylthiourea moieties provides opportunities for designing next-generation therapeutics targeting complex diseases such as cancer or inflammatory disorders while maintaining favorable pharmacokinetic properties.
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